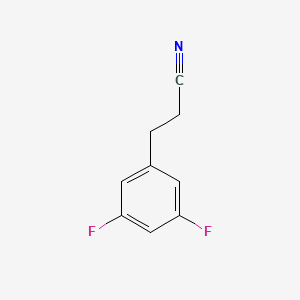
2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are commonly found in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Friedel-Crafts acylation followed by cyclization.
Introduction of Substituents: The ethyl and propyl groups are introduced through alkylation reactions. Common reagents for these steps include alkyl halides and strong bases like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propyl side chains, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzofuran ring or the amine group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents can be employed under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core can engage in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylbenzofuran: Lacks the propyl and amine groups, resulting in different chemical properties and biological activities.
5-Propylbenzofuran: Similar to the target compound but without the ethyl and amine groups.
2,3-Dihydrobenzofuran: The parent compound without any substituents.
Uniqueness
2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and propyl groups, along with the amine functionality, provides a distinct profile that can be exploited in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-ethyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C13H19NO/c1-3-5-9-6-7-12-10(8-9)13(14)11(4-2)15-12/h6-8,11,13H,3-5,14H2,1-2H3 |
Clé InChI |
LLUNBMQQBLQCGE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1)OC(C2N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



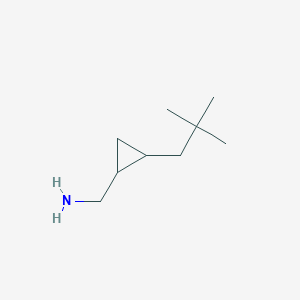
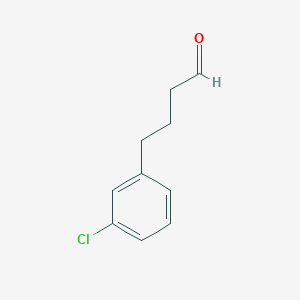

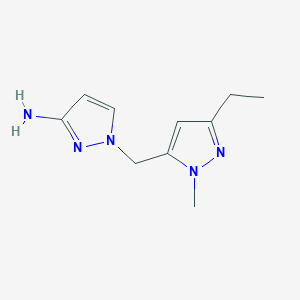

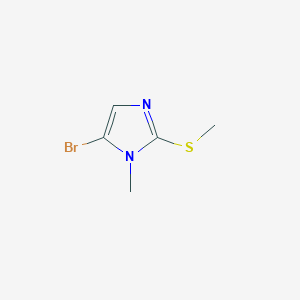


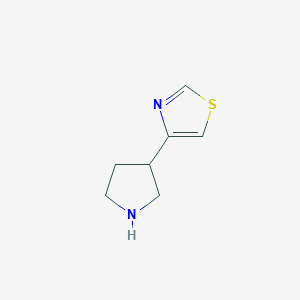

![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)
